molecular formula C9H6N2S2 B14653096 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine CAS No. 42395-63-1

4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine

Cat. No.: B14653096
CAS No.: 42395-63-1
M. Wt: 206.3 g/mol
InChI Key: TYQLGVDRTMDHOH-UHFFFAOYSA-N
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Description

4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions to form the desired heterocyclic ring system . Another approach involves the use of aroyl isothiocyanates to convert anthranilic acid or its derivatives into thiourea intermediates, which then undergo cyclization to form the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. Techniques like continuous flow synthesis and the use of catalysts to enhance reaction efficiency could be employed.

Chemical Reactions Analysis

Types of Reactions: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine involves its interaction with specific molecular targets. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological molecules, influencing their activity . For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Uniqueness: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42395-63-1

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-8(10-3-4-12-7)9-6(1)11-5-13-9/h2-5H,1H2

InChI Key

TYQLGVDRTMDHOH-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC=CS2)C3=C1N=CS3

Origin of Product

United States

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